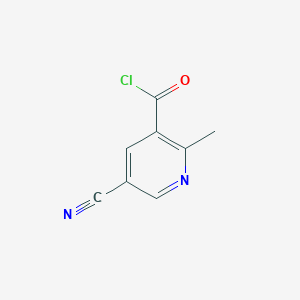

5-Cyano-2-methylnicotinoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

5-cyano-2-methylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3 |

InChI Key |

IJTBYCOJVDEGBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)C(=O)Cl |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 5 Cyano 2 Methylnicotinoyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution with Nicotinoyl Chlorides

The core reaction pathway for nicotinoyl chlorides, including the 5-cyano-2-methyl derivative, is nucleophilic acyl substitution. libretexts.org This process is initiated when a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgkhanacademy.org This initial attack breaks the π-bond of the carbonyl group, leading to the formation of a transient tetrahedral intermediate. libretexts.orgyoutube.com

The defining characteristic of this mechanism, which distinguishes it from the nucleophilic addition reactions seen in aldehydes and ketones, is the presence of a competent leaving group—in this case, the chloride ion. libretexts.orglibretexts.org The tetrahedral intermediate resolves itself by ejecting the chloride ion and reforming the carbon-oxygen double bond. libretexts.org This two-step addition-elimination sequence results in the net replacement of the chloride with the incoming nucleophile. masterorganicchemistry.com The high reactivity of acid chlorides in these substitutions is due to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon and makes it a prime target for nucleophilic attack. libretexts.org

**3.2. Reaction Kinetics and Thermodynamic Studies of Nucleophilic Additions

The rates and outcomes of nucleophilic additions to 5-Cyano-2-methylnicotinoyl chloride are highly dependent on the identity of the nucleophile. These reactions are fundamental for synthesizing a variety of derivative compounds.

The reaction with amines, known as aminolysis, yields corresponding amides. This transformation is typically rapid and efficient. The nucleophilic amine attacks the acyl chloride, and the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270). This base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the reactant amine.

Table 1: Aminolysis of this compound

| Nucleophile (Amine) | Product (Amide) | Typical Conditions |

| Primary Amine (R-NH₂) | N-substituted-5-cyano-2-methylnicotinamide | Aprotic solvent, often with a scavenger base (e.g., pyridine, triethylamine) |

| Secondary Amine (R₂NH) | N,N-disubstituted-5-cyano-2-methylnicotinamide | Aprotic solvent, often with a scavenger base (e.g., pyridine, triethylamine) |

When alcohols (alcoholysis) or phenols (phenolysis) are used as nucleophiles, the resulting products are esters. These reactions are generally slower than aminolysis because alcohols and phenols are weaker nucleophiles than amines. Consequently, the reaction often requires a catalyst, such as pyridine or a tertiary amine, to proceed at a reasonable rate. youtube.com The catalyst can function by deprotonating the alcohol or phenol, increasing its nucleophilicity.

Table 2: Esterification via Alcoholysis and Phenolysis

| Nucleophile | Product (Ester) | Typical Conditions |

| Alcohol (R-OH) | Alkyl 5-cyano-2-methylnicotinate | Aprotic solvent, often with a catalytic or stoichiometric amount of base (e.g., pyridine) |

| Phenol (Ar-OH) | Aryl 5-cyano-2-methylnicotinate | Aprotic solvent, often with a catalytic or stoichiometric amount of base (e.g., pyridine) |

Beyond amines and alcohols, this compound reacts with other nucleophiles. Thiolysis, the reaction with thiols (R-SH), produces thioesters. Thiols are generally more potent nucleophiles than their alcohol counterparts, leading to faster reaction rates under comparable conditions. Carboxylates can also act as nucleophiles to form anhydrides.

Hydrolysis Pathways and Stability Considerations

This compound is highly reactive toward water. This hydrolysis reaction leads to the formation of its parent carboxylic acid, 5-cyano-2-methylnicotinic acid. chemicalbook.com Due to this sensitivity to moisture, the compound must be handled and stored under anhydrous (water-free) conditions to maintain its chemical integrity. The presence of water during a reaction with another nucleophile can lead to the formation of the carboxylic acid as an undesired byproduct, reducing the yield of the target molecule.

Influence of Substituents on Reaction Selectivity and Rate

The substituents on the pyridine ring are critical in determining the reactivity of the acyl chloride group. libretexts.org

5-Cyano (-CN) Group: As a potent electron-withdrawing group, the cyano substituent significantly increases the electrophilicity of the carbonyl carbon. Through both inductive and resonance effects, it pulls electron density away from the reaction center, making the molecule more susceptible to nucleophilic attack. This generally increases the rate of substitution reactions.

2-Methyl (-CH₃) Group: The methyl group, positioned adjacent to the nitrogen atom, has an electron-donating inductive effect. This effect pushes electron density into the pyridine ring, which can slightly counteract the electron-withdrawing nature of the acyl chloride and cyano groups, thus moderating the compound's reactivity. Furthermore, the methyl group can introduce steric hindrance, potentially slowing reactions with large or bulky nucleophiles that approach the carbonyl carbon.

Role of the 5-Cyano Group

The 5-cyano group plays a significant role in modulating the reactivity of the nicotinoyl chloride. As a potent electron-withdrawing group, it influences the electron density of the pyridine ring and the attached acyl chloride function. This electronic influence is a key factor in the compound's susceptibility to nucleophilic attack.

The cyano group deactivates the pyridine ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. uoanbar.edu.iqimperial.ac.uk This makes the carbon atoms of the ring more electron-deficient. Consequently, the pyridine ring in this compound is less prone to reactions with electrophiles.

Conversely, this electron-withdrawing nature enhances the reactivity of the acyl chloride group towards nucleophiles. The carbon atom of the carbonyl group in an acyl chloride is inherently electrophilic due to the electron-pulling effects of the adjacent oxygen and chlorine atoms. libretexts.org The additional electron-withdrawing effect of the 5-cyano group further increases the partial positive charge on the carbonyl carbon, making it a more favorable site for nucleophilic attack. This heightened electrophilicity leads to a lower activation energy for the formation of the tetrahedral intermediate in nucleophilic acyl substitution reactions. libretexts.org

Studies on substituted pyridines have shown that electron-withdrawing groups increase the electrophilicity of the molecule. nih.govnih.gov This principle can be directly applied to understand the enhanced reactivity of the acyl chloride in the presence of the 5-cyano substituent. The general reactivity of acyl chlorides is high, and they readily react with a variety of nucleophiles, including water, alcohols, amines, and carbanions, to undergo nucleophilic acyl substitution. libretexts.orgchemistrysteps.com The presence of the cyano group is expected to accelerate these reactions compared to an unsubstituted nicotinoyl chloride.

Impact of the 2-Methyl Group

The 2-methyl group on the pyridine ring introduces both electronic and steric effects that influence the reactivity of this compound.

From an electronic standpoint, the methyl group is an electron-donating group. It can donate electron density to the pyridine ring through an inductive effect. This effect is generally considered to be weaker than the electron-withdrawing effect of the cyano group. In substituted pyridines, electron-donating groups can increase the electron density of the ring, which would typically decrease the reactivity towards nucleophiles. acs.org However, in this specific molecule, the strong electron-withdrawing effect of the 5-cyano group and the inherent reactivity of the acyl chloride are the dominant factors determining its susceptibility to nucleophilic attack.

The more significant impact of the 2-methyl group is likely steric hindrance. The methyl group is positioned adjacent to the acyl chloride functionality. This proximity can sterically hinder the approach of a nucleophile to the carbonyl carbon. The degree of this steric hindrance will depend on the size of the attacking nucleophile. For smaller nucleophiles, the effect may be minimal, but for bulkier nucleophiles, the methyl group could slow down the rate of reaction by impeding the formation of the tetrahedral intermediate.

Therefore, the 2-methyl group has a dual role. Its electron-donating nature might slightly counteract the electron-withdrawing effect of the cyano group, but its steric presence is a more critical factor in modulating the reactivity, potentially leading to regioselective reactions or slower reaction rates with sterically demanding reagents.

Transition State Analysis and Computational Modeling of Reaction Pathways

While specific transition state analysis and computational modeling studies for the reactions of this compound are not extensively available in the public domain, the general principles of nucleophilic acyl substitution on acyl chlorides provide a framework for understanding the likely reaction pathways and transition states.

The reaction of this compound with a nucleophile (Nu-H) is expected to proceed through a two-step addition-elimination mechanism, which is characteristic of nucleophilic acyl substitution. libretexts.orgchemistrysteps.comyoutube.com

Step 1: Nucleophilic Addition and Formation of a Tetrahedral Intermediate

The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. The transition state for this step involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.org A proton transfer step may also occur depending on the nature of the nucleophile. youtube.com The transition state for this elimination step involves the partial reformation of the carbonyl double bond and the partial breaking of the carbon-chlorine bond.

Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to model this reaction pathway. Such studies would allow for the calculation of the energies of the reactants, the tetrahedral intermediate, the transition states, and the products. researchgate.net This would provide quantitative insights into the activation energies for both the addition and elimination steps and help to determine the rate-determining step of the reaction.

Furthermore, computational models could be used to analyze the electronic and steric effects of the 5-cyano and 2-methyl groups on the stability of the transition states. For instance, the model could quantify the increase in the electrophilicity of the carbonyl carbon due to the 5-cyano group and the steric clash between the 2-methyl group and the incoming nucleophile in the transition state.

Interactive data tables generated from such computational studies would provide a clear visualization of the energetic landscape of the reaction.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State 1 (TS1) | [Formation of Tetrahedral Intermediate] | ΔG‡_add |

| Intermediate | Tetrahedral Intermediate | ΔG_int |

| Transition State 2 (TS2) | [Elimination of Chloride] | ΔG‡_elim |

| Products | Substituted Product + HCl | ΔG_rxn |

This is a representative table based on general principles of nucleophilic acyl substitution. Actual values would require specific computational studies.

Strategic Applications of 5 Cyano 2 Methylnicotinoyl Chloride in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

5-Cyano-2-methylnicotinoyl chloride is a pivotal precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in natural products, pharmaceuticals, and agrochemicals. nih.govwikipedia.org The reactivity of the acyl chloride group, combined with the electronic properties of the cyano and methyl substituents on the pyridine (B92270) ring, makes it a versatile tool for constructing complex molecular architectures.

Pyridine Derivative Synthesis

The synthesis of substituted pyridine derivatives is a cornerstone of medicinal and agricultural chemistry. nih.gov this compound serves as a key starting material for introducing the 5-cyano-2-methylnicotinoyl moiety into various molecules. The cyanopyridine framework is frequently found in biologically active compounds. chem-soc.si The reaction of the acyl chloride with different nucleophiles, such as amines or alcohols, allows for the straightforward creation of a diverse library of amide and ester derivatives. For instance, reaction with an appropriate amine can lead to the formation of nicotinamide (B372718) derivatives, which are precursors to various pharmacologically relevant compounds. google.com

The cyanation of pyridine N-oxides is a well-established method for producing cyanopyridines. chem-soc.si The presence of the cyano group at the 5-position and the methyl group at the 2-position of the pyridine ring in this compound influences the regioselectivity of subsequent reactions, guiding the synthesis towards specific isomers.

Construction of Fused Heterocyclic Ring Systems

The strategic placement of reactive groups in this compound facilitates the construction of fused heterocyclic ring systems. These polycyclic structures are often associated with potent biological activity. The acyl chloride can react with binucleophilic reagents to undergo cyclization reactions, leading to the formation of bicyclic or polycyclic systems containing the pyridine ring.

For example, its reaction with compounds containing both an amino and a hydroxyl or thiol group can lead to the formation of fused oxazine (B8389632) or thiazine (B8601807) rings, respectively. Furthermore, the cyano group can participate in cyclization reactions, for instance, through reaction with a neighboring functional group introduced via the acyl chloride moiety, to form an additional fused ring. The synthesis of 2-aryl-5-chloro-6-cyano-7-methylindolizines, for example, starts from 2-aryl-6-cyano-7-methyl-5-indolizinones, highlighting a pathway to complex fused systems. beilstein-journals.orgresearchgate.net

Role in Indolizine (B1195054) and Related Polycyclic Scaffold Generation

Indolizine and its derivatives are an important class of nitrogen-containing heterocyclic compounds found in a variety of natural alkaloids. beilstein-journals.orgjbclinpharm.org While direct utilization of this compound for indolizine synthesis is not explicitly detailed in the provided context, its structural motifs are relevant to precursors used in indolizine synthesis. The synthesis of substituted indolizines often involves the cyclization of pyridinium (B92312) ylides, which can be generated from appropriately substituted pyridines. jbclinpharm.org

A key strategy for creating functionalized indolizines involves the nucleophilic substitution on a pre-formed indolizine core. For instance, 2-aryl-5-chloro-6-cyano-7-methylindolizines have been synthesized and subsequently used as precursors for a variety of 5-substituted indolizines through nucleophilic displacement reactions. beilstein-journals.orgresearchgate.netnih.gov This highlights the importance of the cyano and a leaving group on the pyridine-derived portion of the indolizine scaffold for further functionalization.

Synthetic Intermediate in Advanced Organic Chemical Synthesis

The utility of this compound extends beyond being a simple building block; it serves as a crucial intermediate in multi-step synthetic sequences aimed at producing complex and high-value organic molecules.

Design and Synthesis of Novel Pharmacologically Relevant Scaffolds

The pyridine ring is a common feature in many approved drugs. wikipedia.org this compound provides a valuable scaffold for the design and synthesis of new chemical entities with potential pharmacological activity. The ability to readily form amides and esters allows for the exploration of structure-activity relationships by systematically modifying the substituent attached to the carbonyl group.

The cyano group can be a key pharmacophore or a synthetic handle for further transformations into other functional groups, such as a carboxylic acid or an amine, which can be crucial for biological activity. For example, cyanopyridine derivatives are known to be part of molecules with potential as xanthine (B1682287) oxidoreductase inhibitors. chem-soc.si The synthesis of various substituted pyridine derivatives, which can act as anti-inflammatory agents, has been reported starting from related 2-halonicotinonitriles. google.com

Precursor for Agrochemical Active Ingredients

Nitrogen-containing heterocycles are a cornerstone of the agrochemical industry. nih.gov The structural features of this compound make it an attractive precursor for the synthesis of novel herbicides, insecticides, and fungicides. The pyridine core is present in numerous successful agrochemicals.

The cyano group, in particular, is a common feature in many classes of insecticides. By reacting this compound with various nucleophiles, chemists can generate a wide array of candidate molecules for screening as potential agrochemical active ingredients. The synthesis of C4-(hetero)aryl pyridine derivatives, which are important in agrochemicals, often relies on the functionalization of pyridine rings. nih.gov

Regioselective and Stereoselective Transformations Initiated by this compound

The functionalized pyridine core of this compound presents a unique scaffold for initiating regioselective and stereoselective transformations. The acyl chloride group serves as a highly reactive site for nucleophilic attack, while the electron-withdrawing cyano group and the electron-donating methyl group on the pyridine ring modulate its reactivity and influence the stereochemical outcome of reactions.

Research in the broader field of pyridine chemistry has demonstrated that the electronic nature of substituents on the pyridine ring plays a crucial role in directing the regioselectivity of reactions. For instance, in reactions involving nucleophilic addition to the pyridine ring, the positions ortho and para to the electron-withdrawing cyano group are activated. Conversely, the methyl group can direct electrophilic attack to other positions. This inherent electronic bias within the this compound molecule can be harnessed to achieve high levels of regioselectivity in various synthetic transformations.

Stereoselectivity in reactions involving derivatives of nicotinoyl chloride is often achieved through the use of chiral auxiliaries or catalysts. The acyl chloride can react with a chiral alcohol or amine to form a chiral ester or amide. This temporary incorporation of a chiral element allows for diastereoselective reactions, where the steric and electronic properties of the chiral auxiliary guide the approach of incoming reagents. Subsequent cleavage of the auxiliary group yields an enantiomerically enriched product.

While specific studies on this compound are limited, the principles of regioselective and stereoselective control are well-established for related pyridine derivatives. These principles can be extrapolated to predict the behavior of this specific compound in various synthetic scenarios.

Table 1: Hypothetical Regioselective and Stereoselective Reactions with this compound

| Reaction Type | Reagent/Catalyst | Expected Major Product | Selectivity |

| Nucleophilic Acyl Substitution | Chiral Amino Acid Ester | Diastereomeric Amide | Diastereoselective |

| Friedel-Crafts Acylation | Electron-rich Arene / Lewis Acid | Regioisomeric Ketone | Regioselective |

| Asymmetric Reduction of Ketone | Chiral Reducing Agent (e.g., CBS reagent) | Enantiomerically Enriched Alcohol | Enantioselective |

Catalyst Design and Ligand Synthesis Incorporating Nicotinoyl Moieties

The nicotinoyl framework, as present in this compound, is a valuable building block for the design of novel catalysts and ligands for asymmetric synthesis. The pyridine nitrogen atom provides a key coordination site for metal centers, and the substituents on the ring allow for fine-tuning of the electronic and steric properties of the resulting metal complex.

The synthesis of ligands incorporating the 5-cyano-2-methylnicotinoyl moiety can be readily achieved by reacting the acyl chloride with a variety of bifunctional molecules containing nucleophilic groups such as amines or alcohols. For example, reaction with a chiral diamine or amino alcohol can lead to the formation of bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals to generate catalysts for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The cyano group at the 5-position of the pyridine ring can play a dual role in the resulting catalyst. Its strong electron-withdrawing nature can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity. Furthermore, the cyano group itself can act as a coordinating group or be chemically modified to introduce additional functionality. The methyl group at the 2-position provides steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. acs.org

The modular nature of synthesizing ligands from this compound allows for the creation of a library of ligands with varying steric and electronic properties. This library can then be screened to identify the optimal catalyst for a specific transformation.

Table 2: Potential Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Metal Coordination | Potential Catalytic Application |

| Bidentate (N,N) | Chiral 1,2-Diamine | Ru, Rh, Ir | Asymmetric Hydrogenation |

| Bidentate (N,O) | Chiral Amino Alcohol | Cu, Pd, Ni | Asymmetric Allylic Alkylation |

| Tridentate (N,N,O) | Chiral Diamino Alcohol | Fe, Co, Mn | Asymmetric Oxidation |

Advanced Spectroscopic and Chromatographic Research Methodologies for Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a foundational view of a molecule's structure.

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms. For 5-Cyano-2-methylnicotinoyl chloride, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shift (δ) of the methyl group would appear upfield, while the aromatic protons would resonate at lower fields due to the deshielding effects of the aromatic ring and its electron-withdrawing substituents. The splitting patterns (multiplicity) of the aromatic protons would indicate their coupling relationships, which in this case would likely appear as distinct doublets, confirming their non-adjacent positions.

¹³C NMR Spectroscopy : This method provides information on the carbon framework of the molecule. The spectrum for this compound would display separate signals for each unique carbon atom, including the methyl carbon, the carbons of the pyridine ring, the cyano carbon, and the carbonyl carbon of the acyl chloride. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of nearby atoms, with the carbonyl carbon typically appearing furthest downfield. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Rationale |

| Methyl Protons (-CH₃) | ¹H NMR | 2.5 - 2.8 | Attached to an aromatic ring. |

| Aromatic Protons (H-4, H-6) | ¹H NMR | 8.0 - 9.0 | Protons on an electron-deficient pyridine ring with electron-withdrawing groups. |

| Methyl Carbon (-CH₃) | ¹³C NMR | 20 - 25 | Typical range for a methyl group on a pyridine ring. |

| Cyano Carbon (-CN) | ¹³C NMR | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic Carbons (C-2, C-3, C-4, C-5, C-6) | ¹³C NMR | 120 - 160 | Range for substituted pyridine ring carbons, with shifts influenced by attached groups. |

| Carbonyl Carbon (-COCl) | ¹³C NMR | 165 - 175 | Typical downfield shift for an acyl chloride carbonyl carbon. |

Note: The data in this table is predictive and based on established principles of NMR spectroscopy for structurally similar compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework. researchgate.net These techniques reveal correlations between nuclei, mapping out the connectivity of the atomic structure.

¹H-¹H Correlation Spectroscopy (COSY) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In a COSY spectrum of this compound, cross-peaks would not be expected between the two aromatic protons, confirming their separation by other atoms on the pyridine ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. This would definitively link the upfield proton signal to the methyl carbon and the downfield aromatic proton signals to their respective carbons on the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is essential for establishing longer-range connectivity (typically over two to three bonds) between protons and carbons. preprints.org For this compound, an HMBC experiment would be invaluable. It would be expected to show correlations between the methyl protons and the C-2 and C-3 carbons of the ring. Furthermore, it would reveal correlations between the aromatic protons and adjacent and more distant ring carbons, allowing for the complete and unequivocal assignment of the pyridine ring's substitution pattern. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com

ESI and APCI are soft ionization techniques commonly interfaced with liquid chromatography (LC) that are well-suited for analyzing organic molecules like nicotinoyl chloride derivatives.

Electrospray Ionization (ESI) : ESI is particularly effective for polar molecules. It typically generates protonated molecules, [M+H]⁺, in the positive ion mode. For this compound, ESI-MS would be expected to produce a prominent ion corresponding to its molecular weight plus the mass of a proton. researchgate.net This technique is highly sensitive and is a primary choice for LC-MS analyses. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) : APCI is better suited for less polar and more volatile compounds that are thermally stable. youtube.com While ESI is often preferred, APCI can be a valuable alternative. nih.gov It also tends to produce protonated molecules but can sometimes induce more in-source fragmentation compared to ESI, which can provide additional structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the theoretical mass calculated from the chemical formula (C₈H₅ClN₂O), HRMS can unequivocally confirm the elemental composition of this compound and distinguish it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Analysis Type |

| [M+H]⁺ | C₈H₆ClN₂O⁺ | 181.0163 | Confirmation of elemental composition. |

| [M+Na]⁺ | C₈H₅ClN₂ONa⁺ | 203.0037 | Potential adduct observed in ESI. |

Note: The data in this table is theoretical and represents the values expected from HRMS analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from reaction precursors, byproducts, and other impurities, thereby assessing its purity.

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phases : For a molecule of moderate polarity like this compound, several column types can be effective.

Reversed-Phase (e.g., C18) : This is the most common mode of HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures).

Cyano (CN) Phase : A cyano-bonded phase offers unique selectivity and can be operated in both normal-phase and reversed-phase modes. silicycle.comlcms.cz Its moderate polarity and ability to engage in dipole-dipole interactions make it an excellent alternative for separating pyridine derivatives and other polar compounds.

Purity Assessment : In an HPLC analysis, the sample is injected into the system, and a detector (commonly a UV detector set to a wavelength where the analyte absorbs light) monitors the column effluent. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the resulting chromatogram. The percentage purity can be calculated by integrating the area of the main peak and comparing it to the total area of all detected peaks. This method is a standard quality control procedure for verifying the purity of chemical intermediates.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method would be crucial for monitoring the purity of the compound and for tracking its presence in reaction mixtures. A reversed-phase HPLC method is the most probable approach for this compound.

A typical HPLC method for a compound of this nature would likely utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like formic or acetic acid to ensure the compound is in a consistent ionic state, and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection would most commonly be achieved using a UV detector, as the aromatic pyridine ring of this compound is expected to absorb UV light.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

For a more rapid and higher-resolution analysis, Ultra-Performance Liquid Chromatography (UPLC) would be the preferred method. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. This is particularly advantageous for in-process control during synthesis or for high-throughput screening.

The principles of method development for UPLC are similar to those for HPLC, focusing on the selection of an appropriate column and mobile phase. Due to the increased pressure capabilities of UPLC systems, a wider range of flow rates and gradient profiles can be explored to optimize the separation. The enhanced resolution of UPLC can be critical for separating closely related impurities from the main compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of this compound, as it provides direct information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the cyano group (C≡N), the carbonyl group of the acyl chloride (C=O), and the aromatic pyridine ring.

The C≡N stretching vibration typically appears in the region of 2200-2260 cm⁻¹. The C=O stretch of the acyl chloride is expected at a relatively high frequency, generally between 1770 and 1820 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. IR spectroscopy is also a powerful tool for reaction monitoring, for instance, by observing the disappearance of the carboxylic acid O-H band from the starting material, 5-Cyano-2-methylnicotinic acid, and the appearance of the acyl chloride C=O band.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Cyano (C≡N) stretch | 2200 - 2260 |

| Acyl Chloride (C=O) stretch | 1770 - 1820 |

| Aromatic C=C and C=N stretches | 1400 - 1600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound and thereby verifying its empirical formula. For this compound, with a molecular formula of C₈H₅ClN₂O, elemental analysis would determine the mass percentages of carbon, hydrogen, nitrogen, and chlorine. The experimentally determined percentages are then compared with the theoretically calculated values to assess the purity of the compound.

The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or that the incorrect compound has been synthesized.

Table 3: Theoretical Elemental Composition of this compound (C₈H₅ClN₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 8 | 96.088 | 53.20% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.79% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.63% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.51% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.86% |

| Total | 180.594 | 100.00% |

Computational Chemistry and Theoretical Studies of 5 Cyano 2 Methylnicotinoyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

There are no published studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic structure of 5-Cyano-2-methylnicotinoyl chloride. Such calculations would be invaluable for understanding the compound's fundamental properties. Key parameters that a DFT study would elucidate include:

Bond lengths and angles: Precise values for the pyridine (B92270) ring, the cyano group, the methyl group, and the nicotinoyl chloride moiety.

Dihedral angles: The rotational relationship between the acyl chloride group and the pyridine ring, which is crucial for understanding its conformational preferences.

Electron density distribution: Mapping the electron density to identify electrophilic and nucleophilic sites, which would provide insight into its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity and electronic transitions.

Without this foundational research, a deep understanding of the molecule's intrinsic properties remains speculative.

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms involving this compound through computational methods is another area devoid of research. As an acyl chloride, it is expected to undergo nucleophilic acyl substitution reactions. Computational studies could:

Map potential energy surfaces: To identify transition states and intermediates for reactions with various nucleophiles.

Calculate activation energies: To predict the feasibility and kinetics of different reaction pathways.

Model solvent effects: To understand how the reaction environment influences the mechanism and outcomes.

Investigating these aspects computationally would provide a molecular-level understanding of its synthetic utility.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies have been published that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound. Such theoretical predictions are a powerful tool for:

Validating experimental data: Comparing calculated spectra with experimental ones can confirm the structure and purity of the synthesized compound.

Assigning spectral peaks: Theoretical calculations can help in the unambiguous assignment of vibrational modes in IR spectra and chemical shifts in NMR spectra.

The absence of this research means that characterization of this compound relies solely on experimental data without the corroboration and deeper insight that computational validation provides.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

There is no evidence of Quantitative Structure-Reactivity Relationship (QSRR) studies being performed on this compound or a series of its derivatives. QSRR models are statistical tools that correlate molecular descriptors with chemical reactivity. For this compound, QSRR studies could be used to:

Predict the reactivity of a series of related nicotinoyl chloride derivatives.

Guide the design of new reagents with tailored reactivity for specific synthetic applications.

The development of QSRR models awaits the generation of a sufficient dataset of reactivity for this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations, which model the dynamic behavior of molecules over time, have not been reported for this compound. MD simulations would be particularly useful for:

Conformational analysis: Exploring the accessible conformations of the molecule, particularly the orientation of the acyl chloride group relative to the pyridine ring.

Intermolecular interactions: Simulating its behavior in solution to understand solvent-solute interactions and potential for aggregation.

This lack of dynamic data limits the understanding of how the molecule behaves in a realistic chemical environment.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Transformations Involving 5-Cyano-2-methylnicotinoyl chloride

The development of new catalytic transformations represents a significant frontier for expanding the synthetic utility of this compound. While traditional reactions of acyl chlorides are well-established, the application of modern catalytic methods to this specific substrate remains an area ripe for exploration. Future research could focus on several key areas:

Cross-Coupling Reactions: There is a considerable opportunity to explore a wider range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. While some examples of Suzuki and Sonogashira couplings with related nicotinoyl chlorides exist, a systematic investigation into other transformations, such as Buchwald-Hartwig amination, Negishi coupling, and Stille coupling, could unlock new pathways to complex substituted pyridines. youtube.com The electron-withdrawing nature of the cyano group can significantly influence the reactivity of the acyl chloride and the pyridine (B92270) ring, necessitating tailored catalyst and ligand development.

C-H Activation/Functionalization: Direct C-H functionalization of the pyridine ring, facilitated by the acyl chloride moiety, presents an atom-economical approach to novel derivatives. thieme-connect.combeilstein-journals.org Research could target the development of catalytic systems that enable the selective introduction of functional groups at the C4 and C6 positions of the nicotinoyl scaffold, leveraging the directing capabilities of the existing substituents. thieme-connect.comacs.org

Asymmetric Catalysis: The synthesis of chiral molecules is paramount in drug discovery. Developing enantioselective catalytic transformations that involve this compound would be a major advancement. acs.orgnih.gov This could include asymmetric reductions of the corresponding ketone derivatives or catalytic additions to the cyano group. acs.orgnih.govacs.org

A summary of potential catalytic transformations is presented in Table 1.

| Catalytic Transformation | Potential Coupling Partner | Catalyst System (Example) | Potential Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd(OAc)₂ / SPhos | 5-Cyano-2-methyl-6-aryl/heteroarylpyridines |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | 5-Cyano-2-methyl-6-alkynylpyridines |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃ / Xantphos | N-Aryl/alkyl-5-cyano-2-methylnicotinamides |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ | 5-Cyano-2-methyl-6-alkyl/arylpyridines |

| C-H Arylation (at C4/C6) | Arenes | [Ru(p-cymene)Cl₂]₂ | 4/6-Aryl-5-cyano-2-methylnicotinoyl derivatives |

Table 1: Potential Novel Catalytic Transformations

Exploration of Underutilized Reactivity Modes

Beyond conventional acyl chloride chemistry, this compound possesses latent reactivity that remains largely untapped. Future research can focus on harnessing these underutilized modes to access novel chemical structures.

Decarbonylative Coupling Reactions: A significant area for exploration is the development of decarbonylative cross-coupling reactions. In these transformations, the acyl chloride would serve as a source of the nicotinoyl group, which, after extrusion of carbon monoxide, could be coupled with various partners. rsc.orgacs.org This would provide direct access to biaryl and heteroaryl compounds that are otherwise challenging to synthesize.

Radical Chemistry: The pyridine and cyano functionalities can influence the radical reactivity of the molecule. Investigating radical-based transformations, such as the addition of the nicotinoyl radical to alkenes and alkynes, could lead to the discovery of new carbon-carbon bond-forming reactions. mdpi.commdpi.com Photoredox catalysis could be a particularly powerful tool in this context. nih.gov

Reactions Involving the Cyano Group: The cyano group itself offers a handle for a variety of transformations that have not been extensively explored in the context of this specific molecule. This includes catalytic hydration to the corresponding amide, cycloaddition reactions to form heterocyclic systems like tetrazoles, and reductive transformations to the aminomethyl group. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The increasing adoption of flow chemistry and automated synthesis platforms in both academic and industrial laboratories presents a significant opportunity for the utilization of this compound.

The transition from batch to continuous flow processing can offer numerous advantages, including enhanced safety, improved reaction control, higher yields, and facile scalability. nih.govnih.gov The reactive nature of acyl chlorides makes them well-suited for flow chemistry, where reaction times can be precisely controlled, and hazardous intermediates can be generated and consumed in situ. Future research in this area could focus on:

Developing robust flow protocols for the synthesis and subsequent reactions of this compound. mdpi.com This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, for various transformations.

Integrating in-line purification and analysis to create a fully automated "synthesis-to-purification" workflow. frontiersin.org

Utilizing immobilized catalysts and reagents in packed-bed reactors to simplify product isolation and catalyst recycling.

The integration of this building block into automated synthesis platforms would enable the rapid generation of large libraries of diverse nicotinoyl derivatives for high-throughput screening in drug discovery and materials science. frontiersin.org

Design of Next-Generation Building Blocks Based on the Nicotinoyl Scaffold

The inherent structural features of this compound make it an excellent starting point for the design of more complex, next-generation building blocks. nexgenblock.comneb.com By strategically modifying the core structure, researchers can create a new set of reagents with tailored properties for specific applications.

Introduction of Additional Functional Groups: The synthesis of derivatives of this compound bearing additional functional groups, such as halogens, boronic esters, or trifluoromethyl groups, would significantly expand its synthetic versatility. These new building blocks could participate in a wider range of orthogonal coupling reactions.

Development of Bioisosteres: The cyano group can be replaced with other functionalities that act as bioisosteres, such as tetrazoles or oxadiazoles. This would allow for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

Synthesis of Scaffolds for Fragment-Based Drug Discovery: Smaller, functionalized fragments derived from the 5-Cyano-2-methylnicotinoyl scaffold could be designed and synthesized for use in fragment-based drug discovery campaigns.

The potential for creating new building blocks is summarized in Table 2.

| Parent Compound | Modification | Resulting Building Block | Potential Application |

| This compound | Introduction of a bromine atom at C4 | 4-Bromo-5-cyano-2-methylnicotinoyl chloride | Orthogonal cross-coupling reactions |

| This compound | Conversion of the cyano group to a tetrazole | 5-(1H-Tetrazol-5-yl)-2-methylnicotinoyl chloride | Bioisosteric replacement in medicinal chemistry |

| This compound | Introduction of a boronic ester at C6 | 6-(Pinacolboranyl)-5-cyano-2-methylnicotinoyl chloride | Sequential cross-coupling reactions |

Table 2: Design of Next-Generation Building Blocks

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-cyano-2-methylnicotinoyl chloride using design of experiments (DOE)?

- Methodology : Employ factorial design (e.g., full or fractional factorial) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. Use response surface methodology (RSM) to identify optimal conditions for yield and purity. Statistical software (e.g., JMP, Minitab) can model interactions between variables and predict outcomes with minimal experimental runs . Validate predictions with small-scale trials before scaling up.

Q. What characterization techniques are most reliable for verifying the structure and purity of this compound?

- Methodology : Combine spectroscopic methods:

- NMR (¹H/¹³C) for structural confirmation, focusing on cyano and acyl chloride peaks.

- FT-IR to detect characteristic C≡N (~2220 cm⁻¹) and C=O (~1750 cm⁻¹) stretches.

- HPLC-MS for purity assessment and detection of byproducts (e.g., hydrolysis derivatives). Cross-reference data with authoritative databases like NIST Chemistry WebBook for spectral validation .

Q. What are the best practices for handling and storing this compound given its reactivity?

- Methodology : Store under inert atmosphere (argon or nitrogen) in moisture-proof containers at –20°C to prevent hydrolysis. Conduct stability tests under controlled humidity and temperature to determine degradation kinetics. Use gloveboxes for manipulation and monitor reactivity via real-time FT-IR or Raman spectroscopy during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data under varying catalytic or solvent conditions?

- Methodology : Apply multivariate analysis (e.g., ANOVA, principal component analysis) to isolate confounding variables. For example, if yields differ unexpectedly with solvent polarity, use quantum mechanical calculations (e.g., COSMO-RS) to model solvation effects and correlate with experimental data. Cross-validate findings using alternative catalysts or reaction pathways .

Q. What computational strategies are effective for modeling the reaction pathways of this compound in nucleophilic acyl substitutions?

- Methodology : Use density functional theory (DFT) to calculate transition states and activation energies for key steps (e.g., acyl chloride reactivity with amines). Tools like Gaussian or ORCA can simulate intermediates and predict regioselectivity. Pair computational results with kinetic studies (e.g., stopped-flow UV-Vis) to validate mechanistic hypotheses .

Q. How should stability studies be designed to assess the compound’s degradation under environmental stressors (e.g., light, humidity)?

- Methodology : Implement accelerated aging studies using ICH Q1A guidelines. Expose samples to controlled stressors (e.g., 75% RH, UV light) and monitor degradation via LC-MS. Apply the Arrhenius equation to extrapolate shelf-life at standard conditions. For hygroscopicity, use dynamic vapor sorption (DVS) to quantify moisture uptake .

Data Analysis and Presentation

Q. How can researchers ensure reproducibility when reporting synthetic yields or spectroscopic data?

- Methodology : Provide detailed experimental protocols, including exact instrument settings (e.g., NMR pulse sequences, HPLC gradients). Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and report error margins. Share raw data in repositories like Zenodo for peer validation .

Q. What statistical approaches are suitable for analyzing non-linear relationships in reaction optimization datasets?

- Methodology : Apply machine learning algorithms (e.g., random forests, neural networks) to identify non-linear interactions. Tools like Python’s scikit-learn or R’s caret can handle high-dimensional data. Compare model performance using cross-validation metrics (e.g., RMSE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.